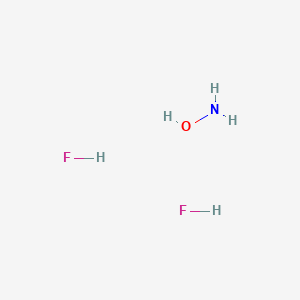

Hydroxylamine, dihydrofluoride

Description

Properties

CAS No. |

68110-20-3 |

|---|---|

Molecular Formula |

F2H5NO |

Molecular Weight |

73.043 g/mol |

IUPAC Name |

hydroxylamine;dihydrofluoride |

InChI |

InChI=1S/2FH.H3NO/c;;1-2/h2*1H;2H,1H2 |

InChI Key |

JPKRMSILHOBWRO-UHFFFAOYSA-N |

SMILES |

NO.F.F |

Canonical SMILES |

NO.F.F |

Other CAS No. |

68110-20-3 |

Origin of Product |

United States |

Synthetic Methodologies for Hydroxylamine, Dihydrofluoride, and Analogous Derivatives

Methodologies for N- and O-Alkylation of Hydroxylamine (B1172632) Scaffolds

The alkylation of the hydroxylamine framework is a fundamental approach for the synthesis of substituted derivatives. However, the presence of two nucleophilic centers, the nitrogen and the oxygen atoms, presents a significant challenge in achieving regioselectivity.

Direct alkylation of hydroxylamine often leads to a mixture of N- and O-alkylated products, as well as poly-alkylated species. The inherent nucleophilicity of both the nitrogen and oxygen atoms necessitates careful control over reaction conditions to favor one over the other. The regioselectivity of the alkylation can be influenced by several factors, including the nature of the alkylating agent, the solvent, the base used, and the presence of protecting groups.

For instance, the use of bulky alkylating agents tends to favor N-alkylation due to steric hindrance around the oxygen atom. Conversely, O-alkylation can sometimes be promoted by using specific solvent systems or by modifying the electronic properties of the hydroxylamine through substitution. An iridium-catalyzed allylic substitution of unprotected hydroxylamine has been shown to provide N-(1-allyl)hydroxylamines with high chemoselectivity and regioselectivity under carefully controlled conditions. thieme.de

A common strategy to achieve regioselective O-alkylation involves the use of N-protected hydroxylamine derivatives, which effectively blocks the nitrogen atom from reacting, thereby directing the alkylation to the oxygen atom. organic-chemistry.orgnih.gov

Protecting groups are indispensable tools in the regioselective synthesis of substituted hydroxylamines. By temporarily masking one of the nucleophilic sites, typically the more nucleophilic nitrogen atom, alkylation can be directed exclusively to the oxygen atom.

Several protecting groups have been developed for this purpose. N-Hydroxyphthalimide and N-hydroxysuccinimide are commonly used as hydroxylamine equivalents where the nitrogen is part of an imide structure. nih.gov These can be effectively O-alkylated with various alkylating agents, and the protecting group can be subsequently removed, often by hydrazinolysis, to yield the desired O-substituted hydroxylamine. wikipedia.org For example, O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride has been synthesized by reacting 2,3,4,5,6-pentafluorobenzyl bromide with N-hydroxyphthalimide, followed by hydrazinolysis and treatment with hydrogen chloride. wikipedia.org

Another effective protecting group is the tert-butoxycarbonyl (Boc) group. tert-Butyl N-hydroxycarbamate can be O-alkylated, and the Boc group is readily removed under acidic conditions to afford the O-alkylhydroxylamine. nih.gov Similarly, N-hydroxyurethane can be utilized for the regioselective O-benzylation, followed by basic N-deprotection to yield O-benzyl hydroxylammonium salts. google.com The use of an N,O-dimethylhydroxylamine group has also been explored as an anomeric protecting group in carbohydrate synthesis, highlighting the versatility of protecting group strategies. dtic.mil

The following table summarizes common protecting groups used in hydroxylamine synthesis:

| Protecting Group | Structure | Common Deprotection Conditions | Reference |

| Phthalimide | Hydrazinolysis | nih.govwikipedia.org | |

| tert-Butoxycarbonyl (Boc) | Acidic conditions (e.g., TFA, HCl) | nih.gov | |

| Urethane | Basic hydrolysis | google.com | |

| Trityl (Triphenylmethyl) | Mild acidic conditions | acs.org | |

| Tetrahydropyranyl (THP) | Acidic hydrolysis | acs.org |

Strategies for Reduction-Mediated Formation of Substituted Hydroxylamines

Reduction reactions provide a powerful and versatile avenue for the synthesis of substituted hydroxylamines from readily available starting materials such as oximes and nitro compounds.

The reduction of oximes is a widely employed method for the preparation of N-monosubstituted hydroxylamines. acs.org However, a significant challenge in this transformation is preventing over-reduction to the corresponding primary amine, which involves the cleavage of the relatively weak N-O bond. wikipedia.orgbiosynth.com

A variety of reducing agents have been utilized to achieve the selective reduction of oximes to hydroxylamines. Diborane (B₂H₆) has been shown to be an effective reagent for the reduction of both aldoximes and ketoximes to the corresponding N-monosubstituted hydroxylamines in good yields. acs.orgresearchgate.net The reaction proceeds through an intermediate that can be hydrolyzed under either acidic or basic conditions. acs.org

Sodium cyanoborohydride (NaBH₃CN) is another mild and selective reducing agent for this transformation, particularly effective under acidic conditions (pH 3-4). google.com Other borohydride (B1222165) reagents, such as sulfurated sodium borohydride, have also been reported to reduce oximes, with the potential to isolate the intermediate hydroxylamine under controlled conditions. mcmaster.ca

Catalytic hydrogenation over platinum or nickel catalysts can also be employed, though careful control of reaction conditions, including the use of specific additives or catalyst supports, is often necessary to prevent over-reduction to the amine. biosynth.comgoogle.comacs.org For example, platinum on silica (B1680970) (Pt/SiO₂) in the presence of dimethyl sulfoxide (B87167) (DMSO) has been used for the selective hydrogenation of nitroaromatics to N-aryl hydroxylamines, where DMSO is thought to inhibit the further reduction of the hydroxylamine. google.comacs.org

The choice of reducing agent and reaction conditions is crucial and often depends on the substrate and the desired selectivity.

| Reducing Agent | Substrate Type | Key Conditions | Product | Reference(s) |

| Diborane (B₂H₆) | Aldoximes, Ketoximes | Tetrahydrofuran, followed by hydrolysis | N-Monosubstituted Hydroxylamines | acs.orgresearchgate.net |

| Sodium Cyanoborohydride (NaBH₃CN) | Oximes | Acidic pH (3-4) | N-Alkylhydroxylamines | google.com |

| Catalytic Hydrogenation (e.g., Pt/C) | Nitroaromatics, Oximes | H₂, often with additives (e.g., DMSO) | N-Arylhydroxylamines, N-Alkylhydroxylamines | biosynth.comgoogle.comacs.org |

| Zinc (Zn) | Nitroaromatic compounds | Acetic anhydride (B1165640) in dichloromethane | N,O-Diacetylated N-Arylhydroxylamines | kisti.re.kr |

Reductive amination is a cornerstone of amine synthesis, and its extension to hydroxylamine derivatives provides a direct route to N-substituted hydroxylamines from carbonyl compounds. This process typically involves the condensation of a ketone or aldehyde with hydroxylamine to form an oxime intermediate, which is then reduced in situ. scispace.com

More advanced reductive amination techniques have been developed that bypass the isolation of the oxime. A mechanistically driven approach has been reported for the reductive amination of the C-C σ-bond of carbonyls, which can be controlled to generate N,N-disubstituted hydroxylamines. mdpi.comchemrxiv.orgnoaa.gov This method utilizes a borane (B79455) catalyst and a hydroxylamine nitrogen source.

Furthermore, enzymatic approaches using transaminases have been explored for the synthesis of chiral fluorinated hydroxylamines from hydroxyketones, demonstrating the potential for biocatalysis in this area.

Advanced Synthetic Approaches to Halogenated Hydroxylamine Derivatives

The introduction of halogen atoms, particularly fluorine, into the hydroxylamine scaffold can significantly alter its chemical and physical properties. Several advanced synthetic methods have been developed to access these valuable compounds.

A direct approach to N-fluorinated hydroxylamines involves the reaction of tetrafluorohydrazine (B154578) (N₂F₄) with various reagents. For example, the reaction of tetrafluorohydrazine with peroxydisulfuryl difluoride (S₂O₆F₂) yields N,N-difluorohydroxylamine-O-fluorosulfonate. Tetrafluorohydrazine itself is typically prepared from the reaction of nitrogen trifluoride with a fluorine atom acceptor like copper. google.com It exists in equilibrium with the nitrogen difluoride radical (•NF₂), which is a key reactive species. google.com

The synthesis of O-(halo-substituted benzyl) hydroxylamine derivatives has been achieved through a one-pot procedure involving the O-benzylation of N-hydroxyurethane followed by basic deprotection. google.com This method provides access to various chlorinated and brominated O-benzyl hydroxylammonium salts.

More recently, a one-pot N-perfluoroalkylation of nitrosoarenes with perfluoroalkanesulfinates has been reported to produce labile N-perfluoroalkylated hydroxylamines. google.com These intermediates can be further functionalized in situ. Additionally, a catalyst-free direct halo-hydroxylamination of olefins using N-halogenated O-activated hydroxylamines has been developed, yielding N-haloalkyl O-activated hydroxylamines.

While a direct synthetic route to hydroxylamine, dihydrofluoride (F₂H₅NO) is not extensively detailed in the literature, its formation can be postulated through the reaction of N,N-difluorohydroxylamine (NF₂OH) with hydrogen fluoride (B91410). The synthesis of N,N-difluorohydroxylamine itself is challenging, but related N,N-difluoroamino compounds are known. The high reactivity and instability of many N-F compounds necessitate specialized handling and synthetic techniques, often involving low temperatures and inert atmospheres.

Generation of Hydroxylamine Salts and their Precursors

Hydroxylamine is most commonly handled and utilized in the form of its salts, such as hydroxylammonium sulfate (B86663) or hydroxylammonium chloride, due to the instability of the pure compound. wikipedia.org These salts serve as crucial intermediates in a wide array of chemical syntheses, from the production of polymers and pharmaceuticals to their use as reducing agents in photography and the semiconductor industry. atamanchemicals.comacs.org The generation of these salts involves various synthetic routes, often starting from more oxidized nitrogen compounds or through the manipulation of precursor molecules like oximes. While specific methodologies for the direct synthesis of hydroxylamine, dihydrofluoride are not extensively detailed in readily available literature, the general principles for forming hydroxylamine salts can be applied. These methods primarily focus on the formation of the hydroxylammonium cation ([NH₃OH]⁺), which can then be combined with the desired anion, in this case, fluoride.

The synthesis of hydroxylamine salts can be broadly categorized based on the starting materials and the nature of the chemical transformation. Key approaches include the reduction of nitric acid and its derivatives, the hydrolysis of nitroalkanes, and processes involving oxime intermediates. acs.org

Reduction of Nitrogen Compounds

A predominant industrial method for producing hydroxylamine is through the reduction of higher oxidation state nitrogen compounds.

Electrolytic Reduction of Nitric Acid: The electrolytic reduction of nitric acid at a mercury or amalgamated lead cathode in a strongly acidic solution (e.g., containing sulfuric or hydrochloric acid) can produce hydroxylamine with high yields. atomistry.com Julius Tafel discovered that hydroxylamine salts could be produced by the electrolytic reduction of nitric acid in the presence of the corresponding acid (HCl or H₂SO₄). wikipedia.org

Catalytic Hydrogenation of Nitric Oxide: Hydroxylamine is produced on a large scale as hydroxylammonium sulfate by the hydrogenation of nitric oxide over platinum catalysts in the presence of sulfuric acid. wikipedia.orgatamanchemicals.com This method is also a significant technical process for hydroxylamine salt production. acs.org

Reduction of Nitrites: The reduction of nitrites, such as sodium nitrite (B80452) or potassium nitrite, with sulfur dioxide (acting as a bisulfite in solution) is a well-established method. wikipedia.orgatamanchemicals.comorgsyn.org The process involves the formation of hydroxylamine disulfonate, which is then hydrolyzed to yield a hydroxylamine salt. atomistry.com

The following table summarizes various reduction methods for producing hydroxylamine salts.

| Starting Material | Reducing Agent/Method | Catalyst/Conditions | Product | Reference |

| Nitric Acid | Electrolytic Reduction | Mercury or Amalgamated Lead Cathode, Strong Acid | Hydroxylamine Salt | wikipedia.orgatomistry.com |

| Nitric Oxide | Hydrogen (H₂) | Platinum Catalyst, Sulfuric Acid | Hydroxylammonium Sulfate | wikipedia.orgatamanchemicals.comacs.org |

| Nitrous Acid / Nitrites | Bisulfite (from SO₂) | Aqueous solution | Hydroxylamine Salt | wikipedia.orgatamanchemicals.comatomistry.com |

| Ethyl Nitrate (B79036) | Tin and Hydrochloric Acid | - | Hydroxylammonium Chloride | wikipedia.orgatamanchemicals.com |

Synthesis via Oxime Intermediates

Oximes, formed from the reaction of an aldehyde or ketone with hydroxylamine, can also serve as precursors to generate hydroxylamine salts through hydrolysis. wikipedia.orgatamanchemicals.com This reversible reaction is foundational to several synthetic strategies.

An integrated process has been developed using cyclohexanone (B45756) as a "reaction carrier." acs.org In this method, cyclohexanone undergoes ammoximation with ammonia (B1221849) and hydrogen peroxide to form cyclohexanone oxime. acs.org The subsequent acid hydrolysis of the cyclohexanone oxime yields the desired hydroxylamine salt, and the regenerated cyclohexanone can be recycled. acs.org This process offers an efficient route starting from basic raw materials like ammonia and hydrogen peroxide. acs.org

A similar approach involves the acidolysis of methyl ethyl ketone oxime with hydrochloric acid to produce hydroxylamine hydrochloride. patsnap.com The use of oximes allows for the recovery and reuse of the ketone, making these processes economically and environmentally attractive. acs.orgorgsyn.org

The general scheme for this process is:

Oximation: R₂C=O + NH₂OH → R₂C=NOH + H₂O

Hydrolysis: R₂C=NOH + H₂O + Acid → R₂C=O + [NH₃OH]⁺X⁻

The table below outlines the generation of hydroxylamine salts via oxime precursors.

| Oxime Precursor | Reagents for Hydrolysis | Product | Key Feature | Reference |

| Cyclohexanone Oxime | Hydrochloric Acid, Water | Hydroxylamine Salt | Cyclohexanone is recycled | acs.org |

| Methyl Ethyl Ketone Oxime | Hydrochloric Acid | Hydroxylamine Hydrochloride | Pervaporation-reaction coupling technology | patsnap.com |

| Acetoxime | Hydrochloric Acid | Hydroxylamine Hydrochloride | Acetoxime recovered by steam distillation | orgsyn.org |

Generation from Other Hydroxylamine Salts and Precursors

Free hydroxylamine can be obtained from its salts, such as hydroxylammonium chloride, by reaction with a base like sodium butoxide. wikipedia.org It can also be liberated by heating Crismer's salt (ZnCl₂(NH₂OH)₂). wikipedia.orgatamanchemicals.com Once the free base is obtained, it can be reacted with a specific acid, such as hydrofluoric acid, to generate the corresponding salt, in this case, hydroxylamine, dihydrofluoride.

Furthermore, one hydroxylamine salt can be converted to another. For instance, hydroxylamine nitrate (HAN) and hydroxylamine perchlorate (B79767) (HAP) can be prepared from hydroxylamine sulfate. google.com This involves reacting a slurry of hydroxylamine sulfate in an alcohol with sodium alkoxide to form a hydroxylamine-alcohol solution, which is then reacted with nitric or perchloric acid to produce the desired salt. google.com

Precursors for Substituted Hydroxylamines

The synthesis of substituted hydroxylamine derivatives often involves specific precursors that can generate reactive nitrene or amidyl radical intermediates. nih.govacs.orgrsc.org While not directly producing simple hydroxylamine salts, these precursors are crucial in the broader context of hydroxylamine chemistry.

O-Acyl Hydroxylamines: These compounds are used as electrophilic amination reagents. organic-chemistry.org

O-Aryl and O-Alkyl Hydroxylamines: These can act as nitrene precursors in the presence of rhodium or copper catalysts for C-H amination reactions. nih.gov The reactivity can be modulated by the substituents on the oxygen or by the addition of acids. nih.gov

N-Hydroxyphthalimide: This is a common starting material in Gabriel-type syntheses for preparing O-substituted hydroxylamines. mcmaster.cagoogle.com

The following table lists several precursors and their applications in generating hydroxylamine derivatives or related reactive species.

| Precursor | Reactive Intermediate/Product | Application | Reference |

| Substituted Isoxazolidin-5-ones | Alkyl Nitrenes | Synthesis of cyclic β-amino acids | nih.gov |

| O-Ts Hydroxylamines | Rhodium Nitrene | Aromatic C-H amination | nih.gov |

| O-Perhalopyridin-4-yl Hydroxylamines | Amidyl Radicals | Direct amination of heterocycles | acs.org |

| N-Hydroxyphthalimide | O-Substituted Hydroxylamines | Gabriel-type synthesis | mcmaster.cagoogle.com |

Applications of Hydroxylamine Derivatives in Advanced Organic Synthesis Research

Construction of Carbon-Nitrogen Bonds in Synthetic Chemistry

The formation of carbon-nitrogen (C-N) bonds is a cornerstone of organic synthesis, essential for creating pharmaceuticals, agrochemicals, and materials. lookchem.com Hydroxylamine (B1172632) derivatives are valuable reagents for forging these connections. lookchem.com A primary application is the reaction with aldehydes or ketones to produce oximes, which involves the formation of a carbon-nitrogen double bond (C=N). researchgate.net This classic transformation underscores the nucleophilic character of the nitrogen atom in hydroxylamine. researchgate.net

Recent advancements have expanded the scope of C-N bond formation using hydroxylamine derivatives. For instance, in photocatalysis, certain hydroxylamine derivatives are employed as precursors to nitrogen-centered sulfonamidyl radicals. acs.org These radicals can then participate in the direct C-H amidation of heteroarenes, a powerful strategy that forms a C-N bond by functionalizing an existing carbon-hydrogen bond. acs.org Furthermore, the electrosynthesis of hydroxylamine itself is being optimized, with methods that capture it in situ with ketones to form oximes, demonstrating an efficient pathway to C=N bond creation. acs.org These varied methodologies highlight the adaptability of hydroxylamine derivatives in constructing the fundamental C-N linkages that are vital across chemical synthesis. lookchem.comacs.org

Synthesis of Nitrogen-Containing Heterocyclic Compounds

Nitrogen-containing heterocycles are core structures in a vast number of biologically active molecules and functional materials. nih.gov Hydroxylamine and its salts, acting as key building blocks, provide the necessary nitrogen atoms for the assembly of these rings. nih.govmdpi.com

The 1,2,4-oxadiazole (B8745197) ring is a privileged scaffold in medicinal chemistry. Hydroxylamine salts, such as hydroxylamine hydrochloride, are central to its synthesis, particularly from nitrile-containing starting materials. researchgate.netrjptonline.org The general mechanism involves the base-catalyzed addition of hydroxylamine to a nitrile (R-C≡N) to form an amidoxime (B1450833) intermediate (R-C(NH₂)=NOH). researchgate.netrsc.org This intermediate then undergoes cyclization with an acylating agent to construct the 1,2,4-oxadiazole ring. researchgate.netmdpi.com

Researchers have developed efficient one-pot procedures that combine nitriles, hydroxylamine hydrochloride, and a coupling partner to generate 3,5-disubstituted 1,2,4-oxadiazoles in good yields. researchgate.netrsc.org In some variations, a single nitrile precursor can be used to form symmetrically substituted oxadiazoles. researchgate.net The reaction can be promoted by various catalysts and conditions, including the use of potassium fluoride (B91410) as a catalyst under solvent-free conditions, showcasing the versatility and efficiency of this synthetic route. researchgate.net The unexpected formation of 3,5-diamino-1,2,4-oxadiazole from the reaction of hydroxylamine hydrochloride with dicyanamide (B8802431) or dimethylcyanoguanidine further illustrates the utility of hydroxylamine in constructing this heterocycle through the cyclization of an N-hydroxybiguanide intermediate. beilstein-journals.orgnih.gov

| Starting Materials | Key Reagent | Product Type | Key Feature | Reference |

|---|---|---|---|---|

| Aromatic Nitriles, Aldehydes | Hydroxylamine Hydrochloride | 3,5-Disubstituted 1,2,4-Oxadiazoles | One-pot, base-mediated synthesis where the aldehyde acts as both substrate and oxidant. | rsc.org |

| Nitriles | Hydroxylamine Hydrochloride | Symmetrically 3,5-Disubstituted 1,2,4-Oxadiazoles | One-pot reaction catalyzed by potassium fluoride under solvent-free conditions. | researchgate.net |

| Benzonitriles, Ethyl Oxalyl Chloride | Hydroxylamine | 1,2,4-Oxadiazoles with Ester Functionality | Multi-step synthesis involving amidoxime formation followed by heterocyclization. | mdpi.com |

| Dimethylcyanoguanidine | Hydroxylamine Hydrochloride | 3,5-Diamino-1,2,4-Oxadiazole | Unexpected cyclization of an N-hydroxybiguanide intermediate. | beilstein-journals.orgnih.gov |

Triazine frameworks are another important class of nitrogen-containing heterocycles. rsc.org The role of hydroxylamine derivatives in their synthesis is often as a precursor to a more complex intermediate that then undergoes cyclization. For example, biguanide (B1667054) derivatives can serve as intermediates in the formation of triazines. beilstein-journals.org The synthesis of these biguanides can involve hydroxylamine, which reacts with cyanoguanidines. beilstein-journals.orgnih.gov Although the direct product might be an oxadiazole, this reactivity path shows how hydroxylamine can be used to build precursors for different heterocyclic systems. beilstein-journals.org In more direct applications, N-amination of imidazo[5,1-f] mdpi.comontosight.ailookchem.comtriazinones using hydroxylamine derivatives like hydroxylamine-O-sulfonic acid is a key step in the synthesis of functionalized imidazo-triazine compounds. google.com

Pyrimidines are fundamental components of nucleic acids and are prevalent in a wide range of pharmaceuticals. nih.govnih.gov Hydroxylamine and its salts contribute to innovative synthetic routes for creating substituted pyrimidine (B1678525) rings. One notable method is a one-pot, four-component reaction involving an aryl methyl ketone, an aromatic aldehyde, an aromatic nitrile, and hydroxylamine. thieme-connect.de This microwave-assisted synthesis produces 2,4,6-triarylpyrimidines in high yields. The proposed mechanism suggests the in situ formation of two key intermediates: a chalcone (B49325) (from the ketone and aldehyde) and an amidoxime (from the nitrile and hydroxylamine), which then condense to form the pyrimidine ring. thieme-connect.de Additionally, hydroxylamine hydrochloride has been used in the cyclo-condensation reactions of keto-carbazoles to furnish pyrimido-carbazole structures. nih.gov The treatment of 1,4,6-trisubstituted pyrimidine-2(1H)-thiones with hydroxylamine can also lead to ring transformation, yielding N-substituted 2-aminopyrimidine (B69317) N-oxides, which are precursors to 2-aminopyrimidines. researchgate.net

| Key Reactants | Hydroxylamine Source | Product | Reaction Type | Reference |

|---|---|---|---|---|

| Aryl Methyl Ketone, Aryl Aldehyde, Aryl Cyanide | Hydroxylamine | 2,4,6-Triarylpyrimidines | One-pot, four-component reaction | thieme-connect.de |

| Keto-carbazoles | Hydroxylamine Hydrochloride | Pyrimido-carbazoles | Cyclo-condensation | nih.gov |

| 1,4,6-Trisubstituted pyrimidine-2(1H)-thiones | Hydroxylamine | N-substituted 2-aminopyrimidine N-oxides | Ring transformation | researchgate.net |

Catalytic Applications and Reagent Design in Complex Synthesis

Beyond serving as a stoichiometric reagent, hydroxylamine derivatives are integral to the design of catalysts and are themselves key reactive intermediates in complex synthetic pathways. lookchem.comontosight.ai

The transient formation of a hydroxylamine-derived species is often a critical step in a longer, more complex synthesis. The formation of amidoximes from nitriles and hydroxylamine is a quintessential example. researchgate.netrjptonline.org This amidoxime is not always the final target but rather a pivotal intermediate that enables subsequent cyclization to form heterocycles like 1,2,4-oxadiazoles and pyrimidines. thieme-connect.de

In another context, the reaction of carbonyl diphosphonic acid with hydroxylamine leads to rapid Beckmann-like fragmentation. mdpi.com Here, the initially formed oxime is a highly unstable intermediate that immediately decomposes to cyanophosphonic and phosphoric acids. mdpi.com This demonstrates how the reactivity of a hydroxylamine-derived intermediate can be harnessed to facilitate specific bond-cleavage events. Hydroxylamine derivatives are also used as intermediates for introducing alkoxyamine groups into more complex molecules like steroids and for the synthesis of new drugs and pesticides. google.com These examples underscore the role of hydroxylamine derivatives not just as starting materials, but as crucial, often transient, players in intricate reaction cascades.

Functionalization of Unsaturated Bonds (e.g., Aminative Difunctionalization)

The functionalization of unsaturated carbon-carbon bonds is a cornerstone of modern organic synthesis, providing a direct pathway to increase molecular complexity. Among these transformations, aminative difunctionalization has emerged as a powerful strategy for the simultaneous introduction of a nitrogen-containing group and another functional group across a double or triple bond. researchgate.net This approach is highly atom-economical and offers efficient access to complex, multifunctional nitrogen-containing compounds that are prevalent in natural products, pharmaceuticals, and other bioactive molecules. researchgate.netethz.ch

In recent years, hydroxylamine derivatives have gained prominence as versatile reagents in this field. dntb.gov.ua Specifically, novel N-alkylhydroxylamine reagents have been designed and successfully employed in iron-catalyzed aminative difunctionalization reactions of alkenes. ethz.chamazonaws.com These reactions allow for the direct synthesis of unprotected secondary and tertiary alkylamines, which are privileged structures in medicinal chemistry. ethz.chdntb.gov.ua

A significant breakthrough involves the use of a family of specially designed hydroxylamine-derived aminating reagents for the iron-catalyzed aminochlorination of alkenes. dntb.gov.ua This method demonstrates excellent functional group tolerance and is applicable to a broad range of alkenes, including those found in drug-like molecules. ethz.ch The versatility of these new reagents extends beyond aminochlorination to include other important transformations such as aminoazidation, aminohydroxylation, and even intramolecular carboamination reactions. ethz.chdntb.gov.ua This highlights the broad potential of these hydroxylamine-derived reagents for discovering and developing novel amination reactions. ethz.ch

The development of bench-stable hydroxylamine reagents bearing medicinally relevant alkyl groups has been crucial in advancing this area of research, enabling the development of general and catalytic methods for the aminochlorination of unactivated alkenes. amazonaws.com The process facilitates the direct synthesis of unprotected secondary and tertiary 2-chloro-N-alkylamines from simple hydrocarbon feedstocks. ethz.chamazonaws.com

Table 1: Iron-Catalyzed Aminative Difunctionalization of Alkenes using Hydroxylamine Derivatives

| Reaction Type | Reagent Type | Catalyst | Functional Groups Introduced | Key Advantages |

|---|---|---|---|---|

| Aminochlorination | N-Alkylhydroxylamine | Iron (Fe) | Amine (secondary or tertiary), Chlorine | Direct synthesis of unprotected amines, broad substrate scope, good functional group tolerance. ethz.chdntb.gov.uaamazonaws.com |

| Aminoazidation | N-Alkylhydroxylamine | Iron (Fe) | Amine, Azide | Expands the utility of the method to introduce other functionalities. ethz.ch |

| Aminohydroxylation | N-Alkylhydroxylamine | Iron (Fe) | Amine, Hydroxyl | Provides access to valuable amino alcohol motifs. ethz.ch |

| Intramolecular Carboamination | N-Alkylhydroxylamine | Iron (Fe) | Amine, Carbon (intramolecular) | Enables the formation of complex polycyclic structures. ethz.ch |

Selective Protein Cleavage and Modification in Chemical Biology Research

Hydroxylamine and its derivatives are invaluable tools in chemical biology for the site-selective manipulation of proteins. These reagents enable both the specific cleavage of the polypeptide backbone and the targeted modification of amino acid side chains, facilitating the study of protein structure, function, and the effects of post-translational modifications. rsc.orgresearchgate.net

One of the most well-established applications of hydroxylamine is the selective cleavage of peptide bonds. It is particularly effective at cleaving the bond between asparagine (Asn) and glycine (B1666218) (Gly) residues. researchgate.net This specificity arises from the tendency of the asparaginyl side chain to cyclize under certain conditions, forming a succinimide (B58015) intermediate that is susceptible to nucleophilic attack by hydroxylamine. researchgate.net This method is advantageous because it typically generates a small number of large peptide fragments, which simplifies subsequent analysis. researchgate.net The reaction conditions, such as hydroxylamine concentration, pH, and temperature, can be optimized to maximize cleavage efficiency and minimize unwanted side reactions. researchgate.net

Furthermore, a more nuanced method has been developed for the selective cleavage of isoaspartyl (isoAsp) linkages, which are non-native peptide bonds that can arise from the spontaneous deamidation and isomerization of asparagine residues. nih.govnih.gov The formation of isoAsp sites is a common form of protein damage. nih.gov The method involves a two-step process: first, the isoAsp site is enzymatically converted to a succinimide intermediate using protein L-isoaspartyl-O-methyltransferase (PIMT). Second, this succinimide is cleaved by hydroxylamine. nih.govnih.gov This "endoproteinase isoAsp-C" type of specificity allows for the precise localization of isoAsp sites within a peptide or protein. nih.gov

Beyond peptide bond cleavage, hydroxylamine has recently been employed in novel strategies for the chemical modification of proteins. A notable example is a method for the selective conversion of lysine (B10760008) (Lys) side-chain amines into amidines. researchgate.netnih.gov This transformation is significant because, unlike many other lysine modification strategies, it preserves the positive charge of the residue. nih.gov Maintaining the charge is crucial for studying proteins where electrostatic interactions are critical for their structure and function, such as liquid-liquid phase separation. researchgate.netnih.gov This hydroxylamine-mediated amidination proceeds under aqueous conditions and has been successfully applied to various unprotected peptides and proteins, including the aggregation-prone protein α-synuclein. nih.gov

Another key area where hydroxylamine derivatives are essential is in chemical protein synthesis through ligation chemistry. The α-ketoacid–hydroxylamine (KAHA) ligation enables the coupling of large, unprotected peptide segments. ethz.ch This reaction involves a C-terminal peptide α-ketoacid and an N-terminal peptide hydroxylamine, which react chemoselectively in aqueous media without the need for catalysts to form a native amide bond. ethz.chscispace.com This powerful technique has facilitated the synthesis of numerous proteins, allowing for the incorporation of unnatural amino acids, post-translational modifications, and various biochemical probes. ethz.ch

Table 2: Applications of Hydroxylamine in Protein Chemistry

| Application | Target Site | Mechanism/Key Features | Significance in Research |

|---|---|---|---|

| Peptide Bond Cleavage | Asparagine-Glycine (Asn-Gly) | Formation of a succinimide intermediate, followed by nucleophilic attack by hydroxylamine. researchgate.netresearchgate.net | Generates large, manageable peptide fragments for protein sequencing and analysis. researchgate.net |

| Peptide Bond Cleavage | Isoaspartyl (isoAsp) linkages | Two-step process: enzymatic conversion to a succinimide by PIMT, followed by hydroxylamine cleavage. nih.govnih.gov | Allows for the specific identification and localization of protein damage sites. nih.govnih.gov |

| Side Chain Modification | Lysine (Lys) | Converts primary amine to an amidine using nitriles and hydroxylamine. nih.gov | Preserves the positive charge of the lysine residue, crucial for studying charge-dependent protein properties. researchgate.netnih.gov |

| Protein Synthesis | N-terminal Hydroxylamine and C-terminal α-Ketoacid | α-Ketoacid-Hydroxylamine (KAHA) Ligation: chemoselective reaction forming a native peptide bond. ethz.ch | Enables the total chemical synthesis of large, complex proteins with precise modifications. ethz.chscispace.com |

Advanced Spectroscopic and Analytical Characterization Techniques for Hydroxylamine Research

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

In the case of hydroxylamine (B1172632), dihydrofluoride (NH₂OH·2HF), one would expect to observe signals corresponding to the protons of the hydroxylamine moiety and potentially coupling with adjacent nitrogen and fluorine atoms. The presence of hydrogen fluoride (B91410) would significantly influence the chemical shifts and coupling patterns observed.

Expected NMR Spectral Features for Hydroxylamine, Dihydrofluoride:

| Nucleus | Expected Chemical Shift Range (ppm) | Expected Multiplicity | Coupling Constants (Hz) | Notes |

| ¹H | Variable | Singlet or Multiplet | J(H-F), J(H-N) | The chemical shift would be highly dependent on the solvent and the nature of the hydrogen bonding with the fluoride ions. The protons on the nitrogen and oxygen could be distinct or exchange rapidly, leading to a single, broad peak. Coupling to ¹⁹F and ¹⁴N would further split the signals. |

| ¹⁹F | Variable | Singlet or Multiplet | J(F-H) | A strong signal would be expected due to the 100% natural abundance of ¹⁹F. The chemical shift and multiplicity would be influenced by hydrogen bonding to the hydroxylammonium cation. |

| ¹⁴N | Broad | Singlet | - | Due to its quadrupolar nature, the ¹⁴N signal is typically broad, which can make it difficult to observe fine coupling details. |

This table is predictive and based on general NMR principles, as specific experimental data for hydroxylamine, dihydrofluoride is not available in the provided search results.

Mass Spectrometry (MS) for Molecular and Fragmentation Analysis

Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight and elucidating the structure of compounds through fragmentation analysis. Various ionization techniques can be employed for the analysis of hydroxylamines, including Electron Ionization (EI), Chemical Ionization (CI), and Electrospray Ionization (ESI). researchgate.net

Under mass spectrometric conditions, hydroxylamine derivatives undergo characteristic fragmentation patterns that can provide valuable structural information. researchgate.net For hydroxylamine, dihydrofluoride, the analysis would likely focus on the hydroxylammonium cation (NH₃OH⁺). The mass spectrum would show a peak corresponding to the molecular ion, and fragmentation would likely involve the loss of neutral molecules such as water (H₂O) or the hydroxyl radical (·OH).

A study on tryptophan-derived metabolites using ESI-MS showed that fragmentation can be induced during the ionization process itself, a phenomenon that could also be relevant for the analysis of hydroxylamine derivatives. rsc.org The fragmentation of flavonoids in high-resolution mass spectrometry has also been systematically characterized, providing a framework for understanding the fragmentation pathways of other classes of compounds. nih.gov

Hypothetical Fragmentation of the Hydroxylammonium Cation (NH₃OH⁺):

| Precursor Ion (m/z) | Fragmentation Pathway | Product Ion (m/z) | Neutral Loss |

| 50.03 | Loss of water | 32.02 | H₂O |

| 50.03 | Loss of hydroxyl radical | 33.02 | ·OH |

| 50.03 | Loss of ammonia (B1221849) | 17.00 | NH₃ |

This table is based on general principles of mass spectrometry, as specific experimental data for hydroxylamine, dihydrofluoride is not available in the provided search results.

Advanced Spectrophotometric Methods for Quantitative Analysis

Spectrophotometric methods are widely used for the quantitative analysis of hydroxylamine due to their simplicity, sensitivity, and cost-effectiveness. researchgate.net These methods typically involve a chemical reaction that produces a colored product, which can then be measured using a UV-Vis spectrophotometer.

Several spectrophotometric methods have been developed for the determination of hydroxylamine. One common method is based on the oxidation of hydroxylamine to nitrite (B80452), which then reacts with a chromogenic reagent to form a colored azo dye. nih.govresearchgate.net For example, a sensitive method involves the oxidation of hydroxylamine to nitrite with sodium arsenate in an alkaline medium, followed by a diazo coupling reaction with p-nitroaniline and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) (NEDA). nih.gov This method has a molar absorptivity of 6.7 x 10⁴ L mol⁻¹ cm⁻¹ at 545 nm. nih.gov

Another approach involves the reaction of hydroxylamine with bromine, which bleaches a dye like methyl red. The change in absorbance of the dye is proportional to the hydroxylamine concentration. scispace.com This method has a high molar absorptivity of 9.8×10⁴ Lmol⁻¹cm⁻¹. scispace.com A colorimetric method based on the reaction of hydroxylamine with benzoyl chloride and ferric chloride has also been reported. acs.org

Comparison of Spectrophotometric Methods for Hydroxylamine Determination:

| Method | Reagents | Wavelength (nm) | Molar Absorptivity (L mol⁻¹ cm⁻¹) | Linear Range (µg/mL) |

| Oxidation to Nitrite, Diazo Coupling | Sodium arsenate, p-nitroaniline, NEDA | 545 | 6.7 x 10⁴ nih.gov | 0 - 0.28 nih.gov |

| Dye Bleaching | Bromine, Methyl Red | 520 | 9.8 x 10⁴ scispace.com | 0 - 0.2 scispace.com |

| Indophenol Reaction | Zn/H₂SO₄, Salicylic acid, Sodium hypochlorite, Sodium nitroprusside | - | 1.9 x 10⁴ niscpr.res.in | 0.25 - 2.5 niscpr.res.in |

Chromatographic Separation Techniques for Purity and Mixture Analysis

Chromatographic techniques are indispensable for the separation, identification, and quantification of hydroxylamine in complex mixtures and for assessing its purity. High-Performance Liquid Chromatography (HPLC) and Ion Chromatography (IC) are the most commonly employed methods. mdpi.comoup.com

Due to its lack of a chromophore, direct UV detection of hydroxylamine in HPLC is challenging. nih.gov Therefore, pre-column or post-column derivatization is often necessary to introduce a UV-active or fluorescent tag. oup.com A common derivatization reagent is benzaldehyde, which reacts with hydroxylamine to form a product that can be detected by UV at 250 nm. oup.com Another approach uses 1-fluoro-2,4-dinitrobenzene (B121222) as the derivatizing agent with UV detection at 380 nm. researchgate.netresearchgate.net

Ion chromatography is a powerful technique for the analysis of small, polar ions like hydroxylamine. Cation-exchange chromatography coupled with pulsed amperometric detection at a gold electrode has been successfully used for the trace analysis of hydroxylamine in waste streams. researchgate.netnih.gov This method offers high sensitivity and specificity. nih.gov Metrohm has also published an application for the determination of hydroxylamine using cation chromatography with direct conductivity detection. metrohm.commetrohm.com

Overview of Chromatographic Methods for Hydroxylamine Analysis:

| Technique | Column | Mobile Phase/Eluent | Detection | Application | Reference |

| HPLC | Ascentis Express C18 | 0.05% formic acid in water/acetonitrile gradient | UV (250 nm) after derivatization with benzaldehyde | Determination of hydroxylamine in drug substances | oup.com |

| HPLC | Sunfire C18 | 0.01M Phosphate buffer (pH 2.5)/acetonitrile gradient | UV (254 nm) after derivatization with benzaldehyde | Determination of hydroxylamine in Febuxostat | humanjournals.com |

| Ion Chromatography | Cation-exchange | Methanesulfonic acid | Pulsed Amperometric Detection (Gold Electrode) | Trace analysis of hydroxylamine in waste streams | researchgate.netnih.gov |

| Ion Chromatography | Metrosep C 3 - 250/4.0 | - | Direct Conductivity | Determination of hydroxylamine | metrohm.com |

| Gas Chromatography | Capillary column | - | Nitrogen-selective detector after derivatization with cyclohexanone (B45756) | Trace levels of hydroxylamine in drug preparations | nih.gov |

Electrochemical Probes for Detection and Monitoring

Electrochemical methods offer a sensitive, rapid, and cost-effective alternative for the detection and monitoring of hydroxylamine. rsc.org These techniques are based on the electrochemical oxidation of hydroxylamine at the surface of an electrode. The resulting current is proportional to the concentration of hydroxylamine. mdpi.com

To enhance the sensitivity and selectivity of the measurement, chemically modified electrodes are often used. These modifications can catalyze the oxidation of hydroxylamine, leading to a lower oxidation potential and a higher current response. mdpi.comiapchem.org A variety of materials have been used to modify electrodes for hydroxylamine detection, including polypyrrole nanotubes, NiO nanoparticles, and TiO₂ nanoparticles. mdpi.comiapchem.orgrsc.org

Voltammetric techniques such as cyclic voltammetry (CV), differential pulse voltammetry (DPV), and square-wave voltammetry (SWV) are commonly used for the electrochemical determination of hydroxylamine. iapchem.orgtandfonline.com Amperometric sensors, including flow injection analysis (FIA) systems, have also been developed for continuous monitoring. rsc.org

Performance of Modified Electrodes for Electrochemical Detection of Hydroxylamine:

| Electrode Modification | Technique | Linear Range (µM) | Detection Limit (µM) | Reference |

| Polypyrrole Nanotubes/Graphite Screen-Printed Electrode | Voltammetry | 0.005 - 290.0 | 0.001 | mdpi.com |

| NiO Nanoparticle/Catechol Derivative Modified Carbon Paste Electrode | Square-Wave Voltammetry | 0.1 - 400.0 | 0.07 | iapchem.org |

| Quinizarine/TiO₂ Nanoparticles Modified Carbon Paste Electrode | Differential Pulse Voltammetry | 1000 - 400,000 | 173 | rsc.org |

| Fe₃O₄ Nanoparticles/Graphene Oxide Modified Screen-Printed Electrode | Differential Pulse Voltammetry | 0.05 - 700.0 | 0.01 | researchgate.netiapchem.org |

| MOWS₂ Nanocomposite Modified Screen-Printed Electrode | Voltammetry | 0.7 - 400.0 | 0.2 | tandfonline.com |

| Magnesium Aluminate Spinel Nanoparticles Modified Screen-Printed Electrode | Voltammetry | 0.09 - 375.0 | 0.035 | tandfonline.com |

Emerging Research Frontiers for Hydroxylamine Derivatives

Novel Catalytic Strategies for Hydroxylamine-Mediated Reactions

The development of new catalytic systems is revolutionizing the use of hydroxylamine (B1172632) derivatives in organic synthesis. Researchers are designing sophisticated catalysts to control the reactivity of these reagents, enabling the construction of complex nitrogen-containing molecules with high selectivity. rsc.org

One of the key areas of progress is the use of transition metal catalysis. Iron-catalyzed reactions, for instance, have enabled the direct synthesis of medicinally relevant secondary and tertiary alkylamines from simple alkenes using novel N-alkyl-hydroxylamine reagents. ethz.chchemrxiv.org This approach allows for the installation of important amine groups like methylamine, morpholine, and piperazine through processes such as aminochlorination, aminoazidation, and aminohydroxylation. ethz.chchemrxiv.org The development of these new hydroxylamine-derived aminating reagents showcases a significant step forward in creating valuable building blocks from readily available starting materials. rsc.org

Palladium catalysis has also been instrumental in advancing hydroxylamine chemistry. Recent studies have demonstrated palladium-catalyzed hydroaminocarbonylation coupled with a Lossen rearrangement to generate alkenyl isocyanates from aryl alkynes and hydroxylamine derivatives. chinesechemsoc.org This novel strategy allows for the rapid synthesis of isoquinolones, a class of compounds with significant interest in medicinal chemistry. The success of this reaction hinges on the use of sterically hindered O-substituted hydroxylamines, which effectively control the reaction pathway and prevent unwanted side reactions. chinesechemsoc.org

Furthermore, electrocatalysis is emerging as a sustainable method for hydroxylamine synthesis. A recent study reported a ketone-mediated electroreduction of nitrate (B79036) to produce hydroxylamine on a copper-based catalyst. acs.org In this system, cyclopentanone is used to trap the in situ generated hydroxylamine as an oxime, which can then be easily hydrolyzed to release the free hydroxylamine. acs.org This method offers a green alternative to traditional synthetic routes and demonstrates the potential for electrochemical methods in hydroxylamine chemistry.

Recent advancements in the catalytic reduction of oxime ethers to N,O-disubstituted hydroxylamines are also noteworthy. mdpi.com Researchers have developed methods using earth-abundant nickel catalysts and frustrated Lewis pairs for the hydrogenation of oximes, offering high yields and tolerance for a wide range of functional groups. mdpi.com These catalytic reductions provide a more atom- and step-economical alternative to traditional stoichiometric reducing agents. mdpi.com

Table 1: Comparison of Novel Catalytic Strategies in Hydroxylamine-Mediated Reactions

| Catalytic Strategy | Metal/Catalyst | Reaction Type | Key Advantages |

|---|---|---|---|

| Aminative Difunctionalization | Iron | Aminochlorination, Aminoazidation, Aminohydroxylation | Direct synthesis of medicinally relevant amines from alkenes. ethz.chchemrxiv.org |

| Carbonylative Cyclization | Palladium | Hydroaminocarbonylation/Lossen Rearrangement | Rapid synthesis of isoquinolones from simple starting materials. chinesechemsoc.org |

| Electrosynthesis | Copper | Ketone-Mediated Nitrate Electroreduction | Sustainable and green production of hydroxylamine. acs.org |

| Oxime Reduction | Nickel, Frustrated Lewis Pairs | Hydrogenation | High-yield, atom-economical synthesis of N,O-disubstituted hydroxylamines. mdpi.com |

Innovative Synthetic Methodologies for Fluorine Incorporation

The introduction of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties, making the development of new fluorination methods a critical area of research. nih.govethz.chaltmaniacs.comresearchgate.net While direct applications of hydroxylamine, dihydrofluoride in these reactions are not yet widely reported, the broader field is seeing significant innovation that could potentially involve related compounds in the future.

One innovative approach involves the use of N-perfluoroalkylated hydroxylamines as versatile intermediates for the synthesis of fluorinated compounds. nih.gov A one-pot method has been developed for the N-perfluoroalkylation of nitrosoarenes, followed by a controllable oxy/thiodefluorination of the resulting labile N-perfluoroalkyl hydroxylamine intermediates. This strategy provides access to a variety of fluorinated hydroxamic acids, amides, and thioamides. nih.gov

The synthesis of fluorinated heterocyclic compounds is another area of active research. For example, fluorinated isoxazolines have been synthesized by reacting fluorinated chalcones with hydroxylamine hydrochloride. rasayanjournal.co.in This method highlights the utility of hydroxylamine derivatives in constructing fluorine-containing heterocycles with potential biological activity. The introduction of fluorine into the isoxazoline scaffold is of particular interest due to the potential for enhanced biological properties. rasayanjournal.co.in

Furthermore, the development of new reagents and methods for fluorination is a continuous effort. ethz.chresearchgate.net While not directly involving hydroxylamine, the broader context of developing novel fluorinating agents is relevant. For instance, the original synthesis of the widely used anti-inflammatory drug ibuprofen involved a reaction with hydroxylamine to form an oxime, and a more modern, greener synthesis utilizes hydrogen fluoride (B91410) as a recyclable Lewis acid catalyst. wikipedia.org This illustrates the parallel use of hydroxylamine derivatives and fluorine-containing reagents in the synthesis of important pharmaceuticals.

The unique reactivity of fluorinated compounds is also being exploited to develop novel synthetic transformations. altmaniacs.com The physicochemical perturbations imparted by fluorine substituents can enable catalytic regioselective functionalization reactions that are not possible with their non-fluorinated counterparts. altmaniacs.com This opens up new avenues for the synthesis of complex fluorinated molecules.

Table 2: Examples of Innovative Synthetic Methodologies for Fluorine Incorporation

| Methodology | Key Reagents/Intermediates | Resulting Fluorinated Compounds |

|---|---|---|

| N-Perfluoroalkylation–Defluorination | N-perfluoroalkylated hydroxylamines | Fluorinated hydroxamic acids, amides, and thioamides. nih.gov |

| Heterocycle Synthesis | Fluorinated chalcones, hydroxylamine hydrochloride | Fluorinated isoxazolines. rasayanjournal.co.in |

| Greener Pharmaceutical Synthesis | Hydrogen fluoride (as catalyst) | Ibuprofen (in a synthesis that historically used hydroxylamine). wikipedia.org |

Cross-Disciplinary Research at the Chemistry-Biology Interface

Hydroxylamine derivatives are increasingly being explored for their biological activities and applications, leading to a growing body of cross-disciplinary research at the interface of chemistry and biology.

A significant area of this research is the development of novel antibacterial agents. A recent study has identified new N-hydroxylamine compounds with broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, including drug-resistant strains. acs.org These compounds also demonstrated the ability to reduce the biomass of established biofilms. The study explored the structure-activity relationships of these derivatives, including the incorporation of fluorine and trifluoromethyl groups into the aromatic rings of N-hydroxylamine compounds to modulate their activity. acs.org This research provides a promising starting point for the development of new therapies to combat bacterial infections. acs.org

In the field of metabolic research, hydroxylamine derivatives are being investigated as mitochondrial uncouplers. nih.gov Chemical mitochondrial uncouplers are small molecules that can transport protons across the inner mitochondrial membrane, uncoupling nutrient oxidation from ATP production. This process has therapeutic potential for conditions such as obesity. A study on derivatives of the known uncoupler BAM15, including hydroxylamine and hydrazine (B178648) analogs, revealed that the hydroxylamine derivatives were more potent mitochondrial uncouplers. nih.gov This highlights the potential of hydroxylamine-based compounds in modulating cellular metabolism.

The synthesis of biologically active natural products and their analogs also benefits from advancements in hydroxylamine chemistry. The development of new catalytic methods for the synthesis of chiral hydroxylamines is crucial for accessing enantiomerically pure compounds with specific biological functions. The ability to create complex nitrogen-containing stereocenters is a key challenge in medicinal chemistry, and novel hydroxylamine-based methodologies are providing powerful solutions.

Table 3: Cross-Disciplinary Applications of Hydroxylamine Derivatives

| Research Area | Application | Key Findings |

|---|---|---|

| Antibacterial Drug Discovery | Development of new N-hydroxylamine antibacterial agents | Broad-spectrum activity against Gram-positive and Gram-negative bacteria, including biofilm reduction. acs.org |

| Metabolic Research | Investigation of hydroxylamine derivatives as mitochondrial uncouplers | Hydroxylamine analogs of BAM15 showed high potency as mitochondrial uncouplers. nih.gov |

| Medicinal Chemistry | Synthesis of chiral building blocks | Development of catalytic methods for the asymmetric synthesis of hydroxylamines. |

Q & A

Q. What are the recommended safety protocols for handling hydroxylamine, dihydrofluoride in laboratory settings?

Answer: Hydroxylamine, dihydrofluoride requires strict safety measures due to its reactivity and potential hazards:

- Personal Protective Equipment (PPE): Use impermeable gloves (nitrile or neoprene) and safety goggles. Avoid skin/eye contact, as prolonged exposure may cause irritation .

- Respiratory Protection: For brief exposure, use NIOSH-approved respirators with acid gas cartridges. For prolonged work, employ self-contained breathing apparatus (SCBA) .

- Ventilation: Conduct experiments in fume hoods to prevent inhalation of vapors or aerosols.

- Storage: Store in airtight containers away from oxidizers and heat sources to prevent decomposition .

Q. What analytical techniques are recommended for characterizing hydroxylamine, dihydrofluoride in research samples?

Answer: Key methods include:

- Titrimetric Analysis: Manganometric titration (using potassium permanganate) for quantifying hydroxylamine content with ≥99% purity validation .

- Spectroscopy: FT-IR and NMR to confirm structural integrity (e.g., fluorine and hydroxyl group signatures).

- Chromatography: HPLC with UV detection for purity assessment, especially in forensic or environmental samples .

Q. What are the established synthetic routes for hydroxylamine, dihydrofluoride, and what are their respective yields and purity considerations?

Answer: Common synthesis methods:

- Fluorination of Hydroxylamine Salts: React hydroxylamine hydrochloride with hydrofluoric acid (HF) under controlled conditions. Yields ~80–85%, requiring post-synthesis purification via recrystallization .

- Ion Exchange: Replace chloride ions in hydroxylamine hydrochloride with fluoride using anion-exchange resins. Purity ≥95% achievable but requires rigorous drying to prevent hydrolysis .

Advanced Research Questions

Q. How can researchers design experiments to investigate the thermal decomposition kinetics of hydroxylamine, dihydrofluoride under varying conditions?

Answer:

- Experimental Setup: Use differential scanning calorimetry (DSC) or isoperibolic calorimetry to monitor exothermic decomposition. Test concentrations between 10–50% w/w in aqueous solutions .

- Kinetic Modeling: Apply the QFS paradigm (Quick onset, Fair conversion, Smooth temperature profile) to identify runaway reaction thresholds. Vary heating rates (2–5°C/min) to map stability diagrams .

Table 1: Thermal Decomposition Data from Calorimetric Studies

| Concentration (% w/w) | Heating Rate (°C/min) | Onset Temp (°C) | Peak Temp (°C) |

|---|---|---|---|

| 10 | 2 | 85 | 120 |

| 30 | 5 | 70 | 110 |

| 50 | 5 | 65 | 105 |

| Source: Adapted from Pio et al. (2021) |

Q. What methodologies are effective in resolving contradictions between theoretical reaction mechanisms and experimental data involving hydroxylamine, dihydrofluoride?

Answer:

- Case Study (NDMA Formation): DFT calculations revealed hydroxylamine’s role in forming N-nitrosodimethylamine (NDMA) during ozonation of dimethylamine (DMA). However, experimental data showed NDMA yield increased with pH (6.8–11.3), conflicting with prior assumptions of alkaline inhibition. Resolve discrepancies by:

Q. How does the presence of hydroxylamine, dihydrofluoride influence the formation of nitrosamines in environmental or biochemical systems, and what analytical approaches are used to validate these pathways?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.